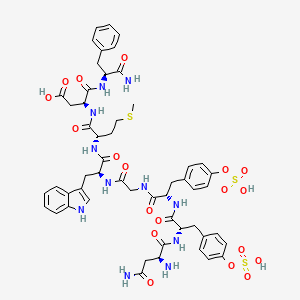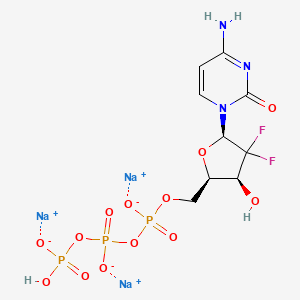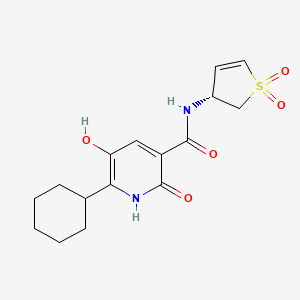
Gsk_wrn3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GSK_WRN3 is a selective inhibitor of the Werner syndrome ATP-dependent helicase (WRN) protease. It has a molecular formula of C16H20N2O5S and a molecular weight of 352.41 g/mol . This compound is known for its high degree of selectivity, forming a covalent bond with the cysteine 727 residue of the WRN protein . This compound is primarily used in research to study its effects on microsatellite instability (MSI) tumor cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GSK_WRN3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure consistent quality and scalability. The compound is typically stored at -20°C in powder form and at -80°C in solution to maintain stability .
化学反应分析
Types of Reactions
GSK_WRN3 primarily undergoes covalent binding reactions with specific residues in proteins. It is known to form a covalent bond with the cysteine 727 residue of the WRN protein . This selective binding is crucial for its inhibitory activity.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 . These reagents help in dissolving the compound and facilitating its interaction with target proteins.
Major Products Formed
The major product formed from the reaction of this compound with the WRN protein is a covalently bound complex that inhibits the protease activity of WRN. This inhibition leads to increased DNA double-strand breaks and cell growth inhibition in MSI tumor cells .
科学研究应用
GSK_WRN3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study covalent binding interactions and protease inhibition.
Biology: Helps in understanding the role of WRN protease in cellular processes and its impact on DNA repair mechanisms.
Industry: Utilized in the development of new drugs targeting WRN protease and related pathways.
作用机制
GSK_WRN3 exerts its effects by selectively inhibiting the WRN protease. It forms a covalent bond with the cysteine 727 residue of the WRN protein, leading to the inhibition of its protease activity . This inhibition results in increased DNA double-strand breaks and reduced growth support for MSI tumor cells . The molecular targets and pathways involved include the WRN protein and its associated DNA repair mechanisms.
相似化合物的比较
Similar Compounds
GSK-3 Inhibitors: Compounds like lithium chloride and CHIR99021 are known to inhibit glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes.
Uniqueness
GSK_WRN3 is unique due to its high degree of selectivity for the cysteine 727 residue of the WRN protein. This selectivity allows it to effectively inhibit WRN protease activity, making it a valuable tool for studying the role of WRN in MSI tumor cells .
属性
分子式 |
C16H20N2O5S |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
6-cyclohexyl-N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-5-hydroxy-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C16H20N2O5S/c19-13-8-12(15(20)17-11-6-7-24(22,23)9-11)16(21)18-14(13)10-4-2-1-3-5-10/h6-8,10-11,19H,1-5,9H2,(H,17,20)(H,18,21)/t11-/m1/s1 |
InChI 键 |
NVIXFLSBGMVBNO-LLVKDONJSA-N |
手性 SMILES |
C1CCC(CC1)C2=C(C=C(C(=O)N2)C(=O)N[C@H]3CS(=O)(=O)C=C3)O |
规范 SMILES |
C1CCC(CC1)C2=C(C=C(C(=O)N2)C(=O)NC3CS(=O)(=O)C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




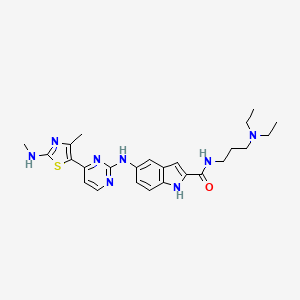
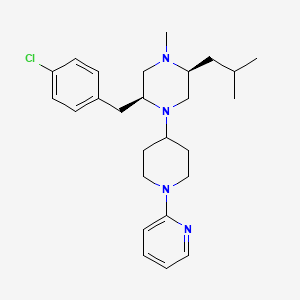
![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)
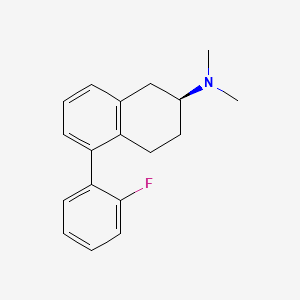

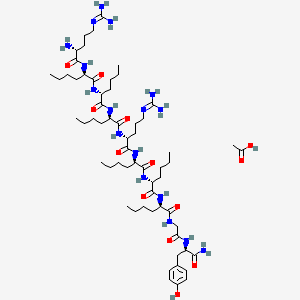
![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
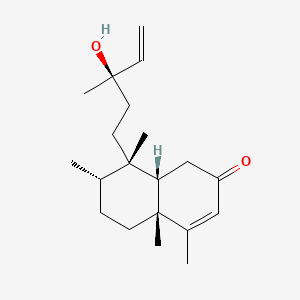
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)
